2-methyl-6-nitro-1H-quinazoline-4-thione
Overview
Description
Quinazoline derivatives, such as “2-methyl-6-nitro-1H-quinazoline-4-thione”, belong to the N-containing heterocyclic compounds . They have drawn significant attention due to their wide and distinct biopharmaceutical activities .
Synthesis Analysis
Quinazoline derivatives are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “2-methyl-6-nitro-1H-quinazoline-4-thione” is not explicitly mentioned in the available data.Molecular Structure Analysis
Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The specific molecular structure of “2-methyl-6-nitro-1H-quinazoline-4-thione” is not detailed in the available data.Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions. For instance, Aza-Diels-Alder reaction containing the coupling of imine and electron-rich alkene gradually became a powerful tool for the synthesis of quinazoline derivatives . The specific chemical reactions involving “2-methyl-6-nitro-1H-quinazoline-4-thione” are not detailed in the available data.Physical And Chemical Properties Analysis
Quinazoline derivatives exhibit novel or enhanced physical and chemical properties compared to bulk material . These extraordinary properties have created a multitude of innovative applications in various fields . The specific physical and chemical properties of “2-methyl-6-nitro-1H-quinazoline-4-thione” are not detailed in the available data.Mechanism of Action
The mechanism of action of quinazoline derivatives is largely dependent on their biological activities. For instance, some quinazoline derivatives have been found to exhibit anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc. activities . The specific mechanism of action of “2-methyl-6-nitro-1H-quinazoline-4-thione” is not detailed in the available data.
Safety and Hazards
Safety and hazards associated with quinazoline derivatives would depend on their specific chemical structure and biological activities. For instance, 6-chloro-3-(4-isopropylphenyl)-2-methyl-quinazoline-4(3H)-thione was found to be active in the brine shrimp bioassay . The specific safety and hazards of “2-methyl-6-nitro-1H-quinazoline-4-thione” are not detailed in the available data.
Future Directions
Quinazoline derivatives continue to be a major area of research due to their diverse pharmacological activities . Future research may focus on synthesizing a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods . The specific future directions for “2-methyl-6-nitro-1H-quinazoline-4-thione” are not detailed in the available data.
properties
IUPAC Name |
2-methyl-6-nitro-1H-quinazoline-4-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c1-5-10-8-3-2-6(12(13)14)4-7(8)9(15)11-5/h2-4H,1H3,(H,10,11,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTDQTZHIGWCKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276890 | |
Record name | 2-Methyl-6-nitro-4(3H)-quinazolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-nitro-1H-quinazoline-4-thione | |
CAS RN |
13116-84-2 | |
Record name | 2-Methyl-6-nitro-4(3H)-quinazolinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13116-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-nitro-4(3H)-quinazolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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